(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol (3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol 4β-hydroxy Cholesterol-d7 is intended for use as an internal standard for the quantification of 4β-hydroxy cholesterol by GC- or LC-MS. 4β-hydroxy Cholesterol is a major oxysterol cholesterol metabolite and a precursor in the synthesis of bile acids that is found in human circulation. It is formed from cholesterol by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP3A5.1 4β-hydroxy Cholesterol has an unusually long half-life in plasma (~60 hours) as a result of slow elimination, particularly due to a slow rate of 7α-hydroxylation, which is the rate-limiting step for further conversion into bile acids.
4β-hydroxycholesterol (4β-HC) is a catabolic product of cholesterol metabolism mediated by the enzyme cytochrome P450 family 3 subfamily A member 4 (CYP3A4). 4β-hydroxycholesterol-d7 is the deuterated form of 4β-hydroxycholesterol.
4β-Hydroxy Cholesterol-d7 is a labelled metabolite of Cholesterol. It is formed from Cholesterol by the drug-metabolizing enzyme cytochrome P 450 3A4. It is a potential ligand for the nuclear receptor LXR and also a new endogenous CYP3A marker.
Brand Name: Vulcanchem
CAS No.: 1246302-80-6
VCID: VC21335229
InChI: InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25-,26-,27-/m1/s1/i1D3,2D3,17D
SMILES: CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C
Molecular Formula: C27H46O2
Molecular Weight: 409.7 g/mol

(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol

CAS No.: 1246302-80-6

VCID: VC21335229

Molecular Formula: C27H46O2

Molecular Weight: 409.7 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol - 1246302-80-6

Description 4β-hydroxy Cholesterol-d7 is intended for use as an internal standard for the quantification of 4β-hydroxy cholesterol by GC- or LC-MS. 4β-hydroxy Cholesterol is a major oxysterol cholesterol metabolite and a precursor in the synthesis of bile acids that is found in human circulation. It is formed from cholesterol by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP3A5.1 4β-hydroxy Cholesterol has an unusually long half-life in plasma (~60 hours) as a result of slow elimination, particularly due to a slow rate of 7α-hydroxylation, which is the rate-limiting step for further conversion into bile acids.
4β-hydroxycholesterol (4β-HC) is a catabolic product of cholesterol metabolism mediated by the enzyme cytochrome P450 family 3 subfamily A member 4 (CYP3A4). 4β-hydroxycholesterol-d7 is the deuterated form of 4β-hydroxycholesterol.
4β-Hydroxy Cholesterol-d7 is a labelled metabolite of Cholesterol. It is formed from Cholesterol by the drug-metabolizing enzyme cytochrome P 450 3A4. It is a potential ligand for the nuclear receptor LXR and also a new endogenous CYP3A marker.
CAS No. 1246302-80-6
Product Name (3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol
Molecular Formula C27H46O2
Molecular Weight 409.7 g/mol
IUPAC Name (3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol
Standard InChI InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25-,26-,27-/m1/s1/i1D3,2D3,17D
Standard InChIKey CZDKQKOAHAICSF-BZNWTYAPSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@@H]4O)O)C)C)C([2H])([2H])[2H]
SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C
Appearance White to Off-White Solid
Melting Point 154-159°C
Purity > 95%
Quantity Milligrams-Grams
Related CAS 17320-10-4 (unlabelled)
Synonyms (3β,4β)-Cholest-5-ene-3,4-diol-d7; Cholest-5-ene-3β,4β-diol-d7; 3β,4β-Dihydroxycholest-5-ene-d7; cis-3,4-Dihydroxy-5-cholestene-d7; cis-5-Cholestene-3,4-diol-d7
Tag Cholesterol Impurities
PubChem Compound 3247052
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator